1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine
Overview
Description
“1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine” is a naturally occurring analog of the growth factor-like phospholipid mediator, lysophosphatidic acid (LPA) . It affects numerous cellular functions, including anti-mitogenic regulation of the cell cycle, induction of stress fiber formation, inhibition of tumor cell invasion and metastasis, and regulation of differentiation and survival of neuronal cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine” include an empirical formula of C21H44NO5P, a molecular weight of 421.55, and it is available in powder form . It is stored at a temperature of -20°C .Scientific Research Applications
Role in Inflammatory Response
PAF C-18:1 is a naturally occurring phospholipid produced by cells upon stimulation and plays a significant role in the establishment and maintenance of the inflammatory response .
Neutrophil Chemotaxis
It is less potent than PAF C-16 and PAF C-18 in the induction of neutrophil chemotaxis, which is the movement of neutrophils (a type of white blood cell) towards a site of inflammation .
Eosinophil Migration
PAF C-18:1 is equipotent to PAF C-16 and PAF C-18 in promoting eosinophil migration. Eosinophils are another type of white blood cell that play a crucial role in the immune response, particularly in response to parasitic infections and allergic reactions .
Activation of PAF Receptor
PAF C-18:1 activates the PAF receptor and has been used in antibody binding experiments to determine the importance of an acyl linkage at the sn-2 position for recognition at this receptor .
Role in Lipid Biochemistry
PAF C-18:1 is part of the larger family of glycerophospholipids, which play a critical role in lipid biochemistry. These lipids are key components of cell membranes and are involved in various cellular processes .
Potential Use in Pharmaceutical Development
Due to its role in various biological processes, PAF C-18:1 could potentially be used in the development of new pharmaceuticals. However, more research is needed in this area .
properties
IUPAC Name |
[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQHUSCQCEBGK-JLRCLJKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105077 | |
Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:1(9Z)e/2:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine | |
CAS RN |
85966-90-1 | |
Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85966-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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